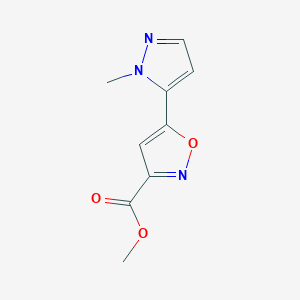

![molecular formula C13H16O6S B2506170 (3R,3aS,6S,6aR)-6-羟基六氢呋喃[3,2-b]呋喃-3-基4-甲苯磺酸酯 CAS No. 101222-62-2](/img/structure/B2506170.png)

(3R,3aS,6S,6aR)-6-羟基六氢呋喃[3,2-b]呋喃-3-基4-甲苯磺酸酯

描述

The compound (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a derivative of hexahydrofuro[2,3-b]furan-3-ol, which is a key ligand in the synthesis of HIV protease inhibitors. This class of compounds has been the focus of research due to their high affinity and specificity towards HIV protease, an enzyme critical for the life cycle of the HIV virus. The compound is structurally related to the ligands used in the synthesis of UIC-94017 (TMC-114), a protease inhibitor undergoing advanced clinical trials .

Synthesis Analysis

The synthesis of related hexahydrofuro[2,3-b]furan-3-ol derivatives has been achieved through various methods. One approach involves a stereoselective photochemical 1,3-dioxolane addition to 5(S)-benzyloxymethyl-2(5H)-furanone, followed by a ring-closing olefin metathesis using Grubbs' catalyst . Another method features a highly stereoselective anti-aldol reaction using an ester-derived titanium enolate . Additionally, a one-pot synthesis starting from furan and Cbz-protected glycol aldehyde has been reported, which includes a [2+2]-photocycloaddition and lipase-catalyzed kinetic resolution to achieve high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of hexahydrofuro[2,3-b]furan-3-ol derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereocenters at the 3R, 3aS, and 6aR positions are particularly important for the binding affinity to HIV protease. The synthesis methods mentioned aim to achieve these configurations with high enantiomeric excess, which is a testament to the importance of stereochemistry in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to construct the hexahydrofuro[2,3-b]furan scaffold while maintaining the stereochemical integrity of the molecule. The key reactions include photochemical additions, ring-closing metathesis, and anti-aldol reactions, all of which contribute to the formation of the desired chiral centers. The use of lipase-catalyzed kinetic resolution further refines the enantiomeric purity of the final product .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate are not detailed in the provided papers, the properties of structurally similar compounds can be inferred. These compounds typically exhibit high solubility in organic solvents, which is beneficial for their use in medicinal chemistry. The presence of hydroxyl groups and the sulfonate ester may influence their solubility in aqueous media, which is relevant for their bioavailability and pharmacokinetic profiles. The molecular structure, with its multiple chiral centers, suggests that these compounds would exhibit optical activity, which can be analyzed using techniques such as NMR spectroscopy and chiral chromatography .

科学研究应用

立体选择性合成在医药应用中的作用该化合物的衍生物已被合成,具有特定的立体化学性质,适用于高亲和力非肽配体应用,特别是在HIV蛋白酶抑制剂中,如正在进行高级临床试验的UIC-94017。这展示了该化合物在药物化学中的作用,尤其是在设计针对HIV等疾病的有效抑制剂方面。合成途径以其新颖的立体选择性光化学1,3-二氧戊环加成而著称,突显了复杂有机合成中的重大进展(Ghosh等人,2004年)。

在HIV蛋白酶抑制剂中的应用Ghosh等人2006年的进一步研究提供了一种特定形式化合物的立体选择性合成,展示了其作为新一代HIV蛋白酶抑制剂中高亲和力P2配体的关键作用。合成过程的特点是基于钛烯醇酸的高立体选择性抗醛醇反应,这对于其高对映体过量及其在药物开发中的功效至关重要(Ghosh等人,2006年)。

在药物开发中的高效合成该化合物衍生物的高效和简洁合成,特别是作为达芦那韦等HIV蛋白酶抑制剂中的关键成分,突出了其在制药工业中的重要性。该方法利用木质材料和木质化学原理,不仅突出了该化合物的意义,也突出了其合成过程中的创新。这为可持续高效的药物制造开辟了途径(Sevenich等人,2017年)。

属性

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-14H,6-7H2,1H3/t10-,11+,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJZRMSVFCYGGE-UMSGYPCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

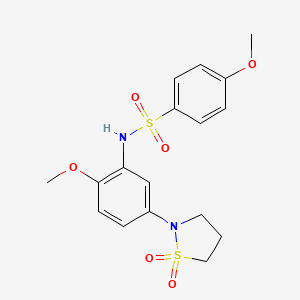

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

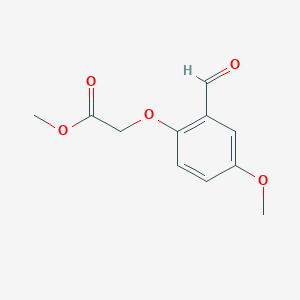

![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)